2H,3H-benzo[e]1,4-dioxan-2-yl-N-[2-(methylethyl)phenyl]carboxamide
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Overview
Description
2H,3H-benzo[e]1,4-dioxan-2-yl-N-[2-(methylethyl)phenyl]carboxamide is a complex organic compound with a molecular formula of C19H21NO3. This compound is known for its unique structural features, which include a benzo[e]1,4-dioxane ring and a carboxamide group attached to a 2-(methylethyl)phenyl moiety .
Preparation Methods
The synthesis of 2H,3H-benzo[e]1,4-dioxan-2-yl-N-[2-(methylethyl)phenyl]carboxamide typically involves the reaction of 2H,3H-benzo[e]1,4-dioxan-2-ylmethanol with 2-(methylethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the formation of the carboxamide bond .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Scientific Research Applications
2H,3H-benzo[e]1,4-dioxan-2-yl-N-[2-(methylethyl)phenyl]carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2H,3H-benzo[e]1,4-dioxan-2-yl-N-[2-(methylethyl)phenyl]carboxamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .
Comparison with Similar Compounds
Compared to other similar compounds, 2H,3H-benzo[e]1,4-dioxan-2-yl-N-[2-(methylethyl)phenyl]carboxamide stands out due to its unique structural features and potential applications. Similar compounds include:
2H,3H-benzo[e]1,4-dioxan-2-yl-N-[6-methyl-2-(methylethyl)phenyl]carboxamide: This compound has a similar structure but with a methyl group at a different position, which may alter its chemical and biological properties.
tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methylcarbamate: This compound shares the benzo[d][1,3]oxazin ring but has different substituents, leading to different applications and properties.
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-(2-propan-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C18H19NO3/c1-12(2)13-7-3-4-8-14(13)19-18(20)17-11-21-15-9-5-6-10-16(15)22-17/h3-10,12,17H,11H2,1-2H3,(H,19,20) |
InChI Key |
UYXOOSUMAVSSKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
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